molecular formula C13H10N2 B8360983 2-phenyl-2-pyridin-4-ylacetonitrile CAS No. 5005-38-9

2-phenyl-2-pyridin-4-ylacetonitrile

Cat. No.: B8360983
CAS No.: 5005-38-9
M. Wt: 194.23 g/mol
InChI Key: YEDKAQGUIMBQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-pyridin-4-ylacetonitrile is an organic compound with the molecular formula C13H10N2. It is characterized by a phenyl group and a pyridin-4-yl group attached to an acetonitrile moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-phenyl-2-pyridin-4-ylacetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl)acetic ester. This reaction proceeds through a decarboxylation process, followed by the addition of lithium chloride in dimethyl sulfoxide. The reaction mixture is heated to 100-160°C for 90-180 minutes. After completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and drying to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-pyridin-4-ylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed:

Scientific Research Applications

2-Phenyl-2-pyridin-4-ylacetonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 2-phenyl-2-pyridin-4-ylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Phenylpyridine: Similar in structure but lacks the nitrile group.

    2-(4-Pyridinyl)phenylacetonitrile: A closely related compound with similar functional groups.

Uniqueness: 2-Phenyl-2-pyridin-4-ylacetonitrile is unique due to the presence of both phenyl and pyridinyl groups attached to an acetonitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

5005-38-9

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-phenyl-2-pyridin-4-ylacetonitrile

InChI

InChI=1S/C13H10N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-9,13H

InChI Key

YEDKAQGUIMBQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound was prepared substantially in accordance with the procedure detailed in Example 12A, using the compound of Example 15A, benzyl cyanide (3.3 ml, 28.7 mmol) and potassium t-butoxide (6.44 g, 57.4 mmol) in 60 ml of DMF.
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